2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid
Description
2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid is a thiazole-based heterocyclic compound characterized by a methoxy-substituted phenylamino group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole ring.
Properties
IUPAC Name |
2-(2-methoxyanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-9-5-3-2-4-7(9)12-11-13-8(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYSTFSGJVXBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid typically involves the reaction of 2-methoxyaniline with thioamide derivatives under specific conditions. One common method involves the cyclization of 2-methoxyaniline with α-haloketones in the presence of a base, followed by oxidation to introduce the carboxylic acid group at the fourth position of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Introduction to 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid
This compound, identified by the CAS number 165682-74-6, is a heterocyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound features a thiazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug development.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potential against various bacterial strains, suggesting its utility in developing new antibiotics .
Anticancer Properties
Thiazole derivatives are being explored for their anticancer effects. Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis. This positions it as a candidate for further investigation in oncology .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to produce derivatives with enhanced biological activity or novel properties .
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized in the design of new drugs targeting various diseases, including infections and cancer. Its ability to act as a lead compound accelerates drug discovery processes by providing a framework for structural modifications .
Biochemical Research
Proteomics Applications
The compound has been employed in proteomics research to study protein interactions and functions. It aids in understanding how specific proteins may interact with small molecules, contributing to the development of targeted therapies .
Environmental Science
Potential Use in Agrochemicals
Given its biological activity, there is potential for this compound to be explored as an agrochemical agent. Research into its efficacy as a pesticide or herbicide could provide sustainable solutions for agricultural challenges .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted its potential as a scaffold for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that modifications of thiazole compounds could lead to enhanced anticancer properties. The specific mechanisms of action were investigated, focusing on apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The thiazole-4-carboxylic acid core allows for extensive derivatization. Key structural variations among analogs include:
Biological Activity
2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O3S, with a molecular weight of approximately 250.27 g/mol. The presence of the methoxy group and the thiazole ring contributes to its reactivity and biological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study investigating various thiazole derivatives reported that certain analogues showed potent cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to increased annexin V-FITC positive cells in treated populations compared to controls .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(Methoxy-phenylamino)-thiazole-4-carboxylic acid | MDA-MB-231 | 15.6 | Apoptosis induction via caspase activation |
| Analogue 4e | MDA-MB-231 | 10.93 | Enzyme inhibition and apoptosis |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. The IC50 values for inhibition against CA IX were found to be between 10.93 nM and 25.06 nM, indicating a strong selectivity over other isoforms like CA II . Such selectivity is crucial for minimizing side effects in therapeutic applications.
Table 2: Enzyme Inhibition Data
| Enzyme Type | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 | High |
| CA II | 1.55 | Moderate |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Studies have demonstrated that certain compounds within this class can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications on the phenyl ring significantly affect the biological activity of thiazole derivatives. For instance, the presence of electron-donating groups like methoxy enhances cytotoxicity, while halogen substitutions can improve enzyme inhibition efficacy .
Case Studies
- Case Study on Apoptosis Induction : A detailed investigation into the apoptosis-inducing capability of this compound revealed a substantial increase in apoptotic markers in MDA-MB-231 cells treated with the compound compared to untreated controls. This study utilized flow cytometry to quantify apoptotic cells, confirming the compound's potential as an anticancer agent .
- Enzyme Inhibition Study : Another study focused on the inhibition of carbonic anhydrases by various thiazole derivatives, including our compound of interest. The findings highlighted its effectiveness against CA IX with low IC50 values and suggested further exploration for therapeutic applications in oncology .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid?
The synthesis typically involves coupling 2-methoxyaniline with a thiazole-4-carboxylic acid precursor. Key steps include:
- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDCI) with HOBt to activate the carboxylic acid for amide bond formation .
- Reaction Conditions : Conduct reactions in anhydrous DMF or DCM under nitrogen, with pH maintained at 5–6 to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields pure product.
- Example : A similar thiazole-carboxylic ester achieved 89.7% yield under optimized conditions .
Q. How is the compound characterized to confirm structural integrity?
A multi-technique approach is essential:
- NMR Spectroscopy : and NMR verify substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 279.07 for CHNOS).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
Q. What methods are used to evaluate its biological activity in preliminary studies?
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains using broth microdilution (MIC values reported) .
- Antioxidant Screening : Employ DPPH radical scavenging and FRAP assays, with IC values compared to ascorbic acid controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine selectivity indices.
Q. How is solubility addressed during formulation for in vitro studies?
- Solubility Profiling : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol. Adjust pH or use co-solvents (e.g., PEG-400) if precipitation occurs.
- Salt Formation : Convert to sodium/potassium salts via base treatment (e.g., NaOH in methanol) to enhance aqueous solubility .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in SAR studies?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance antimicrobial potency. Conversely, methoxy groups improve membrane permeability .
- Isomer Impact : (4R)- and (4S)-thiazole isomers show divergent activities; chiral HPLC separates enantiomers for individual testing .
- Case Study : A 3,4,5-trimethoxy analog exhibited 98.7% inhibition in kinase assays, highlighting the role of methoxy positioning .
Q. What challenges arise in optimizing analytical methods for purity assessment?
Q. How are contradictions in biological data resolved across studies?
- Orthogonal Assays : Confirm antimicrobial activity via both MIC and time-kill assays to rule out false positives .
- Metabolite Interference : Use LC-MS to identify metabolites that may skew antioxidant results in cell-based assays .
- Dose-Response Validation : Repeat experiments with tighter concentration gradients (e.g., 0.1–100 µM) to establish accurate EC values.
Q. What in silico tools predict ADMET properties for preclinical development?
- ADMET Prediction : Software like SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition. For this compound, predicted logP ≈ 2.1 suggests moderate bioavailability .
- Toxicity Profiling : ProTox-II assesses hepatotoxicity risk; a similar thiazole derivative showed low hepatotoxic potential (LD > 500 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
